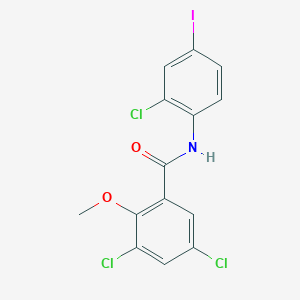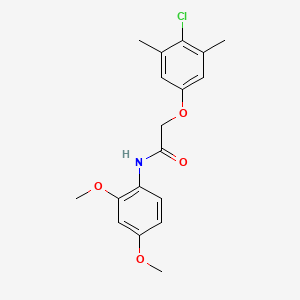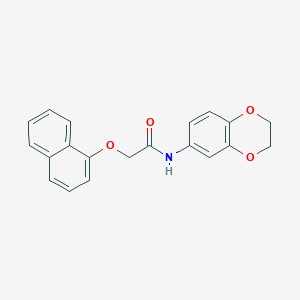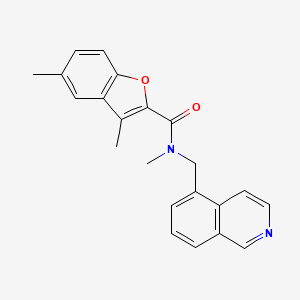![molecular formula C18H22ClNO4 B5233711 1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5233711.png)
1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride, also known as BPAP, is a psychoactive drug that has gained attention in recent years due to its potential as a treatment for various neurological disorders. BPAP belongs to the class of drugs known as beta-adrenergic agonists, which are compounds that stimulate the beta-adrenergic receptors in the body.
作用機序
1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride works by stimulating the beta-adrenergic receptors in the body, which can have a variety of effects depending on the specific receptor subtype that is activated. For example, activation of the beta-1 adrenergic receptor can increase heart rate and contractility, while activation of the beta-2 adrenergic receptor can relax smooth muscle and dilate blood vessels.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects in the body. For example, it can increase the release of neurotransmitters such as dopamine and norepinephrine, which can have effects on mood, motivation, and cognitive function. 1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride has a number of advantages as a research tool, including its ability to selectively target beta-adrenergic receptors and its potential as a treatment for various neurological disorders. However, there are also limitations to its use, including the potential for side effects and the need for further research to fully understand its mechanism of action.
将来の方向性
There are a number of potential future directions for research on 1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride. For example, further studies could investigate its potential as a treatment for specific neurological disorders, such as Parkinson's disease or traumatic brain injury. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride, as well as its mechanism of action and potential side effects. Finally, studies could investigate the use of 1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride in combination with other drugs or therapies to enhance its efficacy.
合成法
1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride can be synthesized using a variety of methods, including the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 1-(1,3-benzodioxol-5-yl)propan-2-one with phenethylamine in the presence of a reducing agent.
科学的研究の応用
1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride has been the subject of numerous scientific studies, particularly in the field of neuroscience. One study found that 1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride can improve cognitive function in rats with traumatic brain injury, while another study showed that 1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride can enhance the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4.ClH/c1-13(14-5-3-2-4-6-14)19-10-15(20)11-21-16-7-8-17-18(9-16)23-12-22-17;/h2-9,13,15,19-20H,10-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLUARANMYLKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COC2=CC3=C(C=C2)OCO3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yloxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)
![3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233652.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5233659.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233664.png)
![4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5233666.png)


![4,4,8-trimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5233683.png)
![N-1-naphthyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5233689.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5233696.png)